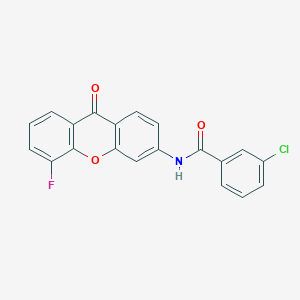
3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of chloro and fluoro substituents in the compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of a suitable phenol derivative with phthalic anhydride under acidic conditions.
Introduction of the fluoro substituent: The xanthene core is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the chlorinated xanthene derivative with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzoic acid
- 3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)aniline
- 3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)phenol
Uniqueness
3-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific combination of chloro and fluoro substituents, which enhance its reactivity and potential for various chemical transformations. Additionally, its xanthene core provides strong fluorescence properties, making it valuable for applications in fluorescent probes and dyes.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHJAABSEUWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
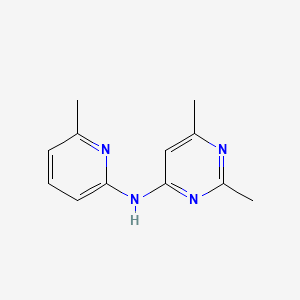

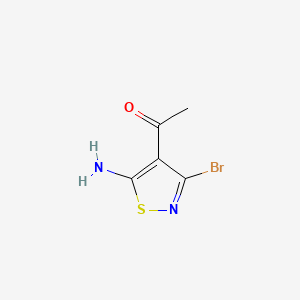
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2998035.png)
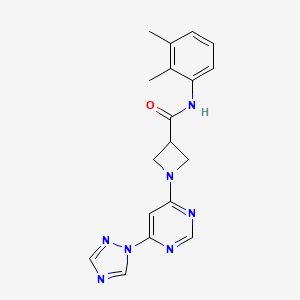
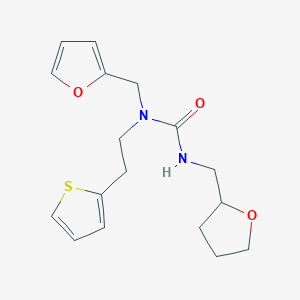
![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)
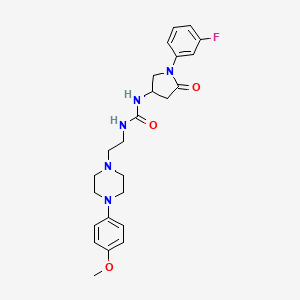
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)
![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)
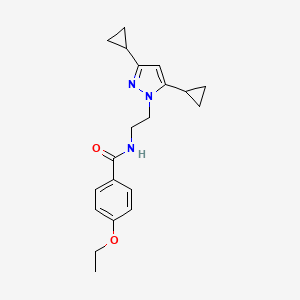
![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
